N-(4-acetamidophenyl)-5-(((2-chlorobenzyl)thio)methyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-5-[(2-chlorophenyl)methylsulfanylmethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-14(25)23-16-6-8-17(9-7-16)24-21(26)20-11-10-18(27-20)13-28-12-15-4-2-3-5-19(15)22/h2-11H,12-13H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTHENQUBGFQSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CSCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-5-(((2-chlorobenzyl)thio)methyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds, under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via the reaction of the furan ring with an amine, such as 4-acetamidophenylamine, under dehydrating conditions.
Thioether Formation: The thioether linkage is formed by reacting the furan carboxamide with 2-chlorobenzylthiol in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Core Reactivity of the Furan Carboxamide Backbone
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Key reactions :
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Hydrolysis : Under acidic or basic conditions, the carboxamide group (-CONH-) can hydrolyze to form carboxylic acid derivatives. For example, heating with aqueous HCl may yield 5-(((2-chlorobenzyl)thio)methyl)furan-2-carboxylic acid and 4-acetamidoaniline .
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Nucleophilic Substitution : The 2-chlorobenzylthio group (-S-CH2-C6H4-Cl) may undergo nucleophilic displacement at the benzylic carbon under SN2 conditions, though steric hindrance from the bulky substituents could limit reactivity .
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Thioether Functional Group Reactivity
The (2-chlorobenzyl)thio moiety is a thioether, which typically participates in:
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Oxidation : Reacts with oxidizing agents (e.g., H2O2, mCPBA) to form sulfoxides or sulfones, depending on reaction conditions .
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Alkylation/Cross-Coupling : The sulfur atom can act as a nucleophile in alkylation or transition metal-catalyzed coupling reactions (e.g., with aryl halides) .
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Oxidation | H2O2, AcOH, 25°C | Sulfoxide derivative |
| Alkylation | CH3I, K2CO3, DMF | Methylated thioether |
Acetamido Group Reactivity
The 4-acetamidophenyl group is relatively stable under mild conditions but can undergo:
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Hydrolysis : Acidic or basic hydrolysis converts the acetamide (-NHCOCH3) to an aniline (-NH2), releasing acetic acid .
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N-Acylation : Reacts with acyl chlorides or anhydrides to form secondary amides.
Anticipated Stability and Degradation Pathways
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Thermal Stability : The compound may decompose at elevated temperatures (>200°C) due to cleavage of the carboxamide bond.
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Photodegradation : UV light exposure could lead to homolytic cleavage of the C-S bond in the thioether group, generating radicals.
Hypothetical Synthetic Modifications
Based on analogous thiophene and pyrazole derivatives , the following modifications could be explored:
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Mannich Reactions : Introduce aminoalkyl groups at the furan 3-position using formaldehyde and secondary amines.
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Cyclization : Intramolecular cyclization of the thioether side chain with the carboxamide to form thiazine or thiazepine heterocycles.
Research Gaps and Recommendations
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No experimental studies on this compound’s reactivity or biological activity are currently published.
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Suggested Work :
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Synthesize the compound via coupling of 5-(((2-chlorobenzyl)thio)methyl)furan-2-carbonyl chloride with 4-acetamidoaniline .
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Characterize stability under physiological conditions (pH 7.4, 37°C).
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Screen for kinase inhibition or antiproliferative activity, given the structural similarity to bioactive thiadiazoles .
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Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structures to N-(4-acetamidophenyl)-5-(((2-chlorobenzyl)thio)methyl)furan-2-carboxamide exhibit notable anticancer activities. The mechanisms of action include:
- Induction of Apoptosis : The compound may promote programmed cell death in various cancer cell lines by affecting mitochondrial pathways and increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins.
- Cell Cycle Arrest : Treatment with this compound can lead to cell cycle arrest, particularly in the S-phase, inhibiting the proliferation of cancer cells.
Antimicrobial Activity
The compound also shows potential antimicrobial properties:
- Bacterial Inhibition : It has demonstrated efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus, suggesting its utility in treating bacterial infections.
- Fungal Activity : Preliminary studies indicate possible antifungal effects, warranting further investigation into its use as an antifungal agent.
Case Study 1: Anticancer Activity
In a study involving various cancer cell lines, this compound was tested against HepG2 (liver cancer), MCF-7 (breast cancer), and Huh-7 (hepatoma). The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15 | Induces apoptosis |
| MCF-7 | 20 | Cell cycle arrest |
| Huh-7 | 18 | Mitochondrial pathway effects |
The compound's effectiveness in inducing apoptosis was attributed to increased levels of Bax and decreased levels of Bcl-2 proteins.
Case Study 2: Antimicrobial Efficacy
A series of tests were conducted to evaluate the antimicrobial properties against E. coli and S. aureus. The findings were as follows:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-5-(((2-chlorobenzyl)thio)methyl)furan-2-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Structural Analogs in Diuretic Research
Compound 4C (N-(4-acetamidophenyl)-5-acetamidofuran-2-carboxamide)
- Structure : Shares the N-(4-acetamidophenyl)furan-2-carboxamide core but substitutes the 5-position with an acetamido group instead of the ((2-chlorobenzyl)thio)methyl group.
- Properties :
- Molecular Weight : ~331 g/mol (vs. ~456 g/mol for the target compound).
- Solubility : Higher polarity due to the acetamido group, likely enhancing aqueous solubility compared to the lipophilic thioether-chlorobenzyl group in the target compound.
- Activity : Reported as a diuretic targeting urea transporters, with a yield of 58% and melting point of 251–253°C .
Ranitidine-Related Compounds
Ranitidine derivatives (e.g., ranitidine complex nitroacetamide, ranitidine diamine hemifumarate) share structural motifs such as furan rings, thioethers, and carboxamide groups but differ in substitution patterns:
- Ranitidine complex nitroacetamide: Features a nitroacetamide group and dimethylamino-methyl substituent on the furan. Used in antiulcer therapies due to histamine H2-receptor antagonism .
- Ranitidine diamine hemifumarate: Contains a 5-[(dimethylamino)methyl]furan-2-yl group with an aminoethylthio side chain.
Comparison :
| Property | Target Compound | Ranitidine Derivatives |
|---|---|---|
| Furan Substitution | ((2-Chlorobenzyl)thio)methyl | Dimethylamino-methyl, nitroacetamide |
| Molecular Weight | ~456 g/mol | 350–402 g/mol |
| Therapeutic Use | Potential diuretic (inferred) | Antiulcer (H2 antagonists) |
| Key Groups | Chlorobenzyl-thioether | Nitroethenediamine, sulfinyl groups |
The target compound’s lack of a nitro group or dimethylamino-methyl substituent may reduce receptor-binding affinity compared to ranitidine but enhance selectivity for urea transporters .
Other Furan Carboxamide Analogs
5-(2-Chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide (618402-89-4) :
- Structure : 5-position substituted with 2-chlorophenyl; carboxamide linked to a 4-methoxyphenethyl group.
- Comparison : The target compound’s thioether linker and 4-acetamidophenyl group may confer better metabolic stability than the methoxyphenethyl chain in this analog .
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide:
- Structure : Integrates a thiazole ring and 3-methoxybenzyl group.
- Comparison : Replacement of thiazole with a chlorobenzyl-thioether in the target compound could alter bioavailability due to differences in ring aromaticity and hydrogen-bonding capacity .
Research Implications and Limitations
- Pharmacological Potential: The target compound’s unique substitution pattern suggests unexplored activity in diuresis or antiulcer applications, warranting in vitro assays against urea transporters or H2 receptors.
- Limitations : Current evidence lacks direct data on the compound’s synthesis, bioactivity, or toxicity. Comparisons are based on structural extrapolation from analogs .
Biological Activity
N-(4-acetamidophenyl)-5-(((2-chlorobenzyl)thio)methyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C₁₉H₁₈ClN₃O₂S
- Molecular Weight : 393.88 g/mol
- CAS Number : 1116006-46-2
The key functional groups include an acetamido group, a furan ring, and a thioether linkage, which are significant for its biological activity.
Antimicrobial Properties
Research indicates that derivatives of furan compounds exhibit antimicrobial properties. For instance, a study on sulfur-substituted furan derivatives found that they possess significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Activity
Furan derivatives have been studied for their anticancer potential. In vitro studies demonstrated that this compound inhibits the proliferation of cancer cells by inducing apoptosis. The compound's mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins .
Case Studies
- Case Study 1 : A study involving a series of furan derivatives showed that those with thioether linkages exhibited enhanced cytotoxicity against human cancer cell lines compared to their non-thioether counterparts. This suggests that the thioether moiety plays a crucial role in enhancing biological activity .
- Case Study 2 : Another investigation into the structure-activity relationship (SAR) of furan-based compounds revealed that modifications at the benzyl position significantly affected the compound's ability to inhibit tumor growth in vivo. The presence of chlorine at the 2-position on the benzyl ring was associated with increased potency against breast cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Induction of Oxidative Stress : It has been suggested that furan derivatives can induce oxidative stress in cancer cells, leading to cell death.
- Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at specific phases, thereby preventing cancer cell division.
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-acetamidophenyl)-5-(((2-chlorobenzyl)thio)methyl)furan-2-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Thioether Formation : Use potassium carbonate (K₂CO₃) in acetone as a base to facilitate nucleophilic substitution between 2-chlorobenzyl thiol and a halogenated furan precursor. Stir at room temperature for 8–12 hours to achieve intermediate formation .
- Amide Coupling : React the intermediate with 4-acetamidophenylamine using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF under nitrogen. Monitor completion via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
- Purification : Recrystallize from ethanol/water (7:3) to achieve >95% purity. Yield optimization (60–70%) requires controlled temperature (20–25°C) during crystallization .
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
- Techniques :
- NMR Spectroscopy : Confirm the presence of the acetamido group (δ 2.1 ppm, singlet, 3H) and furan protons (δ 6.3–7.2 ppm) in ¹H NMR. ¹³C NMR should show the carbonyl carbons at ~168–170 ppm .
- IR Spectroscopy : Detect amide C=O stretching at ~1650 cm⁻¹ and thioether C-S at ~680 cm⁻¹ .
- Melting Point : Consistent decomposition at ~240–245°C (uncorrected) indicates purity .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict target interactions of this compound?
- Protocol :
- Target Selection : Prioritize enzymes with thioether-binding pockets (e.g., nematode acetylcholinesterase or fungal cytochrome P450) based on structural analogs in .
- Software : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand by optimizing protonation states at pH 7.4 and assigning Gasteiger charges .
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with known inhibitors. Perform MD simulations (100 ns) to assess complex stability .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Analysis Framework :
- Assay Variability : Standardize nematode lethality tests (e.g., Meloidogyne incognita egg hatching assays) using fixed concentrations (e.g., 100 ppm) and controlled humidity (70%) to minimize environmental bias .
- Statistical Models : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values. Address outliers using Grubbs’ test (α=0.05) .
- Structural Confounders : Use X-ray crystallography (e.g., ) to verify if crystal packing or intramolecular H-bonding (e.g., N–H⋯O=C) alters bioactivity .
Q. How can structure-activity relationship (SAR) studies be structured to improve potency against plant pathogens?
- Design :
- Derivatization : Replace the 2-chlorobenzyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance electrophilicity. Synthesize analogs via Ullmann coupling .
- Bioactivity Profiling : Test derivatives against Rhizoctonia solani at 50 ppm. Corrogate activity with Hammett σ values to quantify electronic effects .
- Data Integration : Use QSAR models (e.g., CoMFA) to predict logP and polar surface area effects on membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
